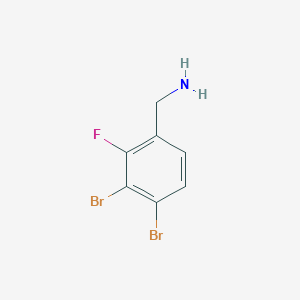

3,4-Dibromo-2-fluorobenzylamine

Description

Theoretical and Practical Significance of Fluorine and Bromine in Molecular Design

The inclusion of fluorine and bromine atoms in molecular structures is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to fine-tune molecular properties. discoveryoutsource.com Fluorine, being the most electronegative element, often enhances metabolic stability, bioavailability, and binding affinity of a drug candidate to its target protein. nih.govnih.gov Its small size allows for precise structural modifications without adding significant bulk. discoveryoutsource.com The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. nih.gov

Bromine, while larger and less electronegative than fluorine, introduces distinct and valuable properties. Its size can create specific steric interactions that enhance the selectivity and efficacy of a drug by influencing how it binds to a target protein. discoveryoutsource.com Furthermore, the polarizability and electron density of bromine can be leveraged to improve a compound's solubility and permeability. discoveryoutsource.com The presence of halogens like fluorine and bromine is a common feature in many FDA-approved drugs, highlighting their importance in modulating biological activity and pharmacokinetic properties. acs.org The development of synthetic methods to selectively install these halogens has been a major focus, enabling chemists to rationally design molecules with optimized characteristics. discoveryoutsource.com

| Halogen | Key Property | Impact on Molecular Design |

| Fluorine | High Electronegativity, Small Size | Enhances metabolic stability, bioavailability, and binding affinity; modulates pKa. nih.govnih.gov |

| Bromine | Larger Atomic Size, Polarizability | Introduces steric effects for improved selectivity; influences solubility and permeability. discoveryoutsource.com |

Overview of Benzylamine (B48309) Scaffolds in Synthetic and Medicinal Chemistry

The benzylamine scaffold, consisting of a benzyl (B1604629) group attached to an amine, is a ubiquitous and versatile structure in chemistry. wikipedia.orgnih.gov Benzylamines are fundamental precursors in a multitude of organic syntheses and are integral to the industrial production of numerous pharmaceuticals. wikipedia.org Their utility stems from the reactivity of the amino group and the ability to modify the benzene (B151609) ring. For instance, the benzyl group can act as a protecting group for amines, which can be later removed through hydrogenolysis. wikipedia.org

In medicinal chemistry, the benzylamine framework is a common feature in a wide range of biologically active compounds. ontosight.aiopenmedicinalchemistryjournal.com These include agents targeting various diseases, demonstrating the scaffold's value in drug discovery. openmedicinalchemistryjournal.comacs.org The synthesis of substituted benzylamines is a significant area of research, with numerous methods developed for their preparation, including reductive amination and various coupling reactions. organic-chemistry.orgnih.gov The ability to introduce a variety of substituents onto the aromatic ring allows for the systematic exploration of structure-activity relationships, enabling the optimization of therapeutic agents. acs.orgnih.gov

| Application Area | Significance of Benzylamine Scaffold |

| Synthetic Chemistry | Precursor for complex molecules; used as a masked form of ammonia; employed in name reactions like the Pomeranz–Fritsch reaction. wikipedia.org |

| Medicinal Chemistry | Core structure in many pharmaceuticals; scaffold for developing drugs with diverse biological activities. wikipedia.orgontosight.aiopenmedicinalchemistryjournal.com |

| Materials Science | Used in the formation of metal complexes for catalysis. ontosight.ai |

Research Context and Specific Focus on 3,4-Dibromo-2-fluorobenzylamine

The compound this compound emerges from the rich research context of halogenated benzylamines. While specific research findings on this exact molecule are not extensively documented in public literature, its structure suggests significant potential as a synthetic intermediate. It combines the key features discussed previously: a versatile benzylamine core and strategic halogenation with both bromine and fluorine. The synthesis of such a compound would likely start from a corresponding halogenated benzonitrile (B105546) or benzaldehyde, followed by reduction. google.comchemicalbook.com

The unique substitution pattern—two adjacent bromine atoms and a fluorine atom on the phenyl ring—makes this compound a highly functionalized building block. The presence and positioning of these halogens offer multiple sites for further chemical modification, such as cross-coupling reactions, to construct more complex molecular architectures. Based on the properties of related compounds, it can be inferred that this compound would be a solid at room temperature and serve as a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. nordmann.globalsigmaaldrich.com The combination of fluorine's ability to enhance metabolic stability and bromine's potential to direct binding interactions makes this and similar polyhalogenated benzylamines attractive targets for synthetic and medicinal chemistry research. discoveryoutsource.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dibromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPVRTBBRNQQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles for 3,4 Dibromo 2 Fluorobenzylamine Derivatives

Influence of Halogen Position and Substitution Pattern on Molecular Recognition

The identity and location of halogen atoms on a phenyl ring can significantly influence a molecule's ability to be recognized by a biological target. Halogens can act as hydrogen bond acceptors and can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.

In the case of 3,4-Dibromo-2-fluorobenzylamine, the following aspects are noteworthy:

Meta and Para-Bromo Substitution: The two bromine atoms at the 3- and 4-positions are larger and more polarizable than fluorine. They are also electron-withdrawing, further modulating the electronic character of the ring. The para-bromo substituent, in particular, is positioned to have a significant impact on interactions within a binding pocket. Studies on other polybrominated compounds have shown that para-substitution can be a key determinant of biological activity. nih.gov The combination of ortho-fluoro and para-bromo substitution can lead to complex electronic effects that are not merely additive.

The table below illustrates how variations in the halogen substitution pattern on a benzylamine (B48309) scaffold could theoretically impact molecular recognition, based on general principles.

| Substitution Pattern | Potential Impact on Molecular Recognition |

| 2-Fluoro | May influence pKa of the amine; can act as a hydrogen bond acceptor. |

| 3-Bromo | Contributes to the overall electronic profile; potential for halogen bonding. |

| 4-Bromo | Can occupy a significant portion of a binding pocket; key for specificity. |

| 3,4-Dibromo | Creates a distinct electronic and steric profile on one side of the ring. |

| 2-Fluoro-3,4-dibromo | The combination of a small, highly electronegative ortho-substituent with larger, polarizable meta and para substituents offers a unique pattern for molecular recognition. |

Conformational Analysis and its Implications for Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. For this compound, the rotational freedom around the bond connecting the benzyl (B1604629) group to the amine and the bond connecting the phenyl ring to the methylene (B1212753) group are key conformational variables.

Rational Design Approaches for Modulating Target Specificity and Potency

Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties. mdpi.com For derivatives of this compound, several strategies could be employed to modulate target specificity and potency.

Scaffold Hopping and Bioisosteric Replacement: The dibromo-fluorophenyl moiety can be considered a specific scaffold. One approach to explore new chemical space while retaining key binding interactions is to replace this scaffold with other groups that have similar steric and electronic properties (bioisosteres).

Modulation of the Amine Group: The primary amine of the benzylamine is a key functional group that can be modified to alter the compound's properties. For instance, alkylation or acylation of the amine can change its basicity, lipophilicity, and hydrogen bonding capacity, which in turn can affect target binding and pharmacokinetic properties.

Introduction of Additional Functional Groups: Adding other functional groups to the aromatic ring or the benzylamine side chain can introduce new interactions with a target protein. For example, adding a hydroxyl or carboxyl group could introduce new hydrogen bonding opportunities.

The following table outlines some rational design approaches that could be applied to this compound derivatives.

| Design Approach | Rationale | Potential Outcome |

| Varying Halogen Substitution | To probe the importance of specific halogen interactions. | Improved potency and/or selectivity. |

| N-Alkylation of the Amine | To modulate basicity and lipophilicity. | Enhanced cell permeability and altered target binding. |

| Introduction of a Chiral Center | To explore stereospecific interactions with the target. | Increased potency and reduced off-target effects. |

| Bioisosteric Replacement of the Phenyl Ring | To explore new chemical space and improve properties. | Novel scaffolds with potentially improved drug-like properties. |

Stereochemical Effects on Biological Interactions

The introduction of a chiral center into a molecule can have profound effects on its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers.

For derivatives of this compound, a chiral center could be introduced, for example, by adding a substituent to the methylene carbon of the benzylamine side chain. The resulting enantiomers could exhibit significantly different biological activities. One enantiomer might bind with high affinity to the target, while the other might be inactive or even interact with a different target, leading to off-target effects.

The stereoselective synthesis of chiral halogenated compounds is an active area of research, and methods have been developed to produce enantiomerically pure compounds. nih.gov The investigation of the biological activity of individual enantiomers of this compound derivatives would be a critical step in understanding their potential as therapeutic agents.

Computational and Theoretical Investigations of 3,4 Dibromo 2 Fluorobenzylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. These methods can provide insights into the molecule's stability, reactivity, and spectroscopic signatures.

DFT calculations can be employed to determine the electronic structure of 3,4-Dibromo-2-fluorobenzylamine, including the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For instance, a study on the structurally related compound 1,4-dibromo-2,5-difluorobenzene (B1294941) using DFT at the B3LYP/6-311++G(d,p) level of theory revealed a HOMO-LUMO energy gap of 5.444 eV. globalresearchonline.net The HOMO was located over the fluorine and bromine atoms, while the LUMO was delocalized over the carbon-carbon bonds of the benzene (B151609) ring. globalresearchonline.net This suggests that the HOMO to LUMO transition involves a transfer of electron density from the halogen atoms to the aromatic ring. globalresearchonline.net For this compound, a similar analysis would likely show the influence of the aminomethyl group on the electronic distribution. The nitrogen atom's lone pair would contribute significantly to the HOMO, potentially making the molecule more susceptible to electrophilic attack at specific sites.

The molecular electrostatic potential (MESP) surface is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms of the amine group would be associated with positive potential. This information is critical for understanding and predicting intermolecular interactions.

Table 1: Predicted Electronic Properties of a Related Compound (1,4-dibromo-2,5-difluorobenzene)

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO Energy Gap | 5.444 eV | B3LYP/6-311++G(d,p) |

Data from a study on a structurally similar compound and may not be representative of this compound.

The presence of fluorine and bromine atoms in this compound suggests the potential for specific non-covalent interactions that can influence its crystal packing and interactions with biological targets.

C-H···F Interactions: Weak hydrogen bonds involving fluorine, such as C-H···F interactions, are known to play a role in the supramolecular assembly of fluorinated organic compounds. In a study on supramolecular salts of 4-fluorobenzylamine, extensive intermolecular interactions, including C-H···F interactions, were observed to contribute to the crystal packing. researchgate.net

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Therefore, the bromine atoms in this compound are more likely to participate in significant halogen bonds than the fluorine atom. nih.govmdpi.com In the crystal structures of some 3-(2-halophenyl)quinazoline-4-thione derivatives, intermolecular halogen bonds of the C=S···X (X = Br, Cl) type were observed. mdpi.com It is plausible that the bromine atoms of this compound could form similar interactions with Lewis bases in its environment.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in structure-based drug design.

Molecular docking can predict the preferred orientation of this compound within the binding site of a protein and estimate the strength of the interaction (binding affinity). For example, in a study of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to elucidate the binding mechanism. nih.gov The docking results correlated well with the experimentally determined biological activities. nih.gov

If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies would be a crucial first step. The benzylamine (B48309) moiety could form hydrogen bonds with amino acid residues in the binding pocket, while the dibromo-fluorophenyl ring could engage in hydrophobic and halogen bonding interactions.

Molecular dynamics simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. For instance, MD simulations were used to confirm the stability of a complex between a 2-phenylpyrimidine (B3000279) analogue and its target enzyme, PDE4B. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for identifying new bioactive molecules from large compound libraries.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. These models can be generated based on the structure of a known active ligand or the binding site of the target protein. dovepress.com

For a class of compounds like substituted benzylamines, a pharmacophore model could be developed based on a set of known active and inactive molecules. nih.gov This model would capture the key features responsible for their biological activity. For example, a pharmacophore model for 17β-hydroxysteroid dehydrogenase type 3 inhibitors was used to guide the design of novel substituted aryl benzylamines. nih.gov

Once a pharmacophore model is established, it can be used as a query to search large virtual databases of chemical compounds in a process called virtual screening. nih.govresearchgate.net This allows for the rapid identification of new molecules that are likely to be active, which can then be prioritized for experimental testing. Virtual screening has been successfully applied to identify potential inhibitors for a wide range of targets. nih.gov If a biological target for this compound were identified, pharmacophore modeling and virtual screening would be valuable strategies for discovering other potent and selective compounds with a similar mechanism of action.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Dibromo 2 Fluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,4-Dibromo-2-fluorobenzylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons. The two aromatic protons would appear as doublets due to coupling with each other. The fluorine atom at position 2 would further split these signals and the benzylic protons (²J(H,F) and ³J(H,F) couplings). The NH₂ protons typically appear as a broad singlet, though their chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts are influenced by the attached atoms (Br, F, N), with the carbon attached to fluorine showing a characteristic large one-bond coupling constant (¹J(C,F)).

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the C-2 position. This signal would be split into a multiplet due to couplings with the adjacent aromatic proton and the benzylic protons.

Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| H-5 | ~7.5 - 7.8 | - | d, J(H,H) |

| H-6 | ~7.2 - 7.4 | - | d, J(H,H) |

| CH₂ | ~3.9 - 4.2 | ~38 - 45 | d, J(H,F) |

| NH₂ | ~1.5 - 2.5 | - | br s |

| C-1 | - | ~130 - 135 | m |

| C-2 | - | ~155 - 160 | d, ¹J(C,F) |

| C-3 | - | ~115 - 120 | m |

| C-4 | - | ~125 - 130 | m |

| C-5 | - | ~130 - 135 | s |

| C-6 | - | ~120 - 125 | d |

| C (CH₂) | - | ~38 - 45 | t |

Note: Predicted values are based on data from structurally similar compounds like 2-fluorobenzylamine (B1294385) and 4-bromo-2-fluorobenzylamine. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its molecular formula. nih.gov

Detailed Research Findings: Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is ionized, most commonly forming the protonated molecule [M+H]⁺. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can easily distinguish the target ion from other ions with the same nominal mass. nih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 pattern, which serves as a clear signature for a dibrominated compound.

Table 6.2: Calculated Exact Masses for the [M+H]⁺ Isotopologues of C₇H₇Br₂FN

| Isotopologue Formula | Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₇H₇⁷⁹Br₂FN | Both Bromine as ⁷⁹Br | 281.8984 | ~50.7 |

| C₇H₇⁷⁹Br⁸¹BrFN | One ⁷⁹Br, One ⁸¹Br | 283.8963 | 100 |

| C₇H₇⁸¹Br₂FN | Both Bromine as ⁸¹Br | 285.8943 | ~49.3 |

Note: The calculated masses are for the protonated molecule [C₇H₇Br₂FN+H]⁺ and are crucial for molecular formula confirmation via HRMS.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups and the fingerprint region of the molecule. These methods are complementary and help to confirm the molecular structure. nih.govnih.gov

Detailed Research Findings:

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1450-1600 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), a strong C-F stretching band (~1250-1350 cm⁻¹), and C-Br stretching vibrations at lower frequencies (<700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for identifying non-polar bonds. The aromatic ring vibrations and the C-Br bonds are expected to give strong Raman signals. nih.gov

Table 6.3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2950 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong |

| NH₂ Scissoring | 1580 - 1650 | Weak |

| C-F Stretch | 1250 - 1350 | Medium |

| C-N Stretch | 1100 - 1200 | Medium |

| C-Br Stretch | 550 - 700 | Strong |

Source: Data compiled based on typical functional group frequencies and spectra of related compounds like 4-Bromo-2-fluorobenzylamine hydrochloride. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be employed for quantitative analysis to determine its concentration in a solution.

Detailed Research Findings: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the amine, fluoro, and bromo substituents (auxochromes and chromophores) will cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. The primary absorption bands are typically observed in the 200-300 nm range. According to Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the creation of a calibration curve for quantitative purposes. For related compounds, visualization by UV light at wavelengths such as 254 nm is common in techniques like thin-layer chromatography. st-andrews.ac.uk

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive proof of structure by mapping the precise atomic positions in the solid state. This technique reveals detailed information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Detailed Research Findings: For a molecule like this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry. Key findings would include:

Confirmation of Substitution Pattern: The positions of the fluorine and two bromine atoms on the aromatic ring would be unambiguously confirmed.

Bond Parameters: Precise measurements of C-C, C-N, C-F, and C-Br bond lengths and the angles between them can be compared with theoretical models. researchgate.net

Supramolecular Assembly: The analysis would reveal intermolecular interactions, such as hydrogen bonds between the amine group of one molecule and the fluorine or bromine atoms of a neighboring molecule (N-H···F or N-H···Br), which dictate the crystal packing. researchgate.net

Table 6.4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent forces. |

Source: Based on standard outputs of single-crystal X-ray diffraction analysis. researchgate.net

Chromatographic Techniques (HPLC, LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method to determine purity. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water mixture). Purity is determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the separation of impurities and their simultaneous identification by their mass-to-charge ratio. This is a powerful tool for identifying synthesis by-products or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like benzylamines, GC-MS is highly effective. waters.comwaters.com The sample is vaporized and separated in a capillary column before entering the mass spectrometer. This technique can identify and quantify volatile impurities, even at trace levels. Analysis of related fluorobenzylamines has shown this method is effective at identifying isomers and degradation products. waters.comwaters.com

Table 6.5: Application of Chromatographic Techniques

| Technique | Primary Application | Typical Detection Method | Information Provided |

|---|---|---|---|

| HPLC | Purity determination, quantitative analysis | UV-Vis Diode Array Detector (DAD) | Retention time, peak area (% purity) |

| LC-MS | Impurity profiling, reaction monitoring | Mass Spectrometer (MS), DAD | Separation of components and their molecular weights |

| GC-MS | Purity of volatile components, impurity ID | Mass Spectrometer (MS) | Retention time, mass fragmentation patterns of impurities |

Source: Based on standard analytical chemistry practices for amine monomers. waters.comwaters.com

Exploration of Molecular Mechanisms and Biological Activities in Vitro Studies

Enzyme Inhibition and Activation Mechanisms

Substituted benzylamines have been a focal point in the design of enzyme inhibitors due to their ability to interact with enzyme active sites. The specific substitutions on the phenyl ring and the benzylamine (B48309) moiety are critical in determining the potency and selectivity of these interactions.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a crucial enzyme for the cell wall synthesis of Mycobacterium tuberculosis and a prime target for developing new anti-tuberculosis drugs. sci-hub.stnih.gov The inhibition of DprE1 blocks the formation of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stresearchgate.net While direct inhibition by 3,4-Dibromo-2-fluorobenzylamine has not been reported, various heterocyclic scaffolds have been identified as potent DprE1 inhibitors, with some molecules now in clinical development. nih.govresearchgate.net The mechanism often involves the formation of a covalent or noncovalent bond with the enzyme, leading to a loss of its catalytic activity. sci-hub.st

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of neurodegenerative disorders such as Alzheimer's disease. nih.gov A variety of benzylamine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov For instance, a series of benzylpiperidin-4-yl-linked benzylamino benzamides were developed as dual inhibitors of both AChE and BChE. nih.gov Similarly, certain oxazole (B20620) benzylamine derivatives showed a binding preference and potent inhibition for BChE over AChE. deepdyve.com The inhibitory activity is often influenced by the substitution pattern on the benzyl (B1604629) ring, which affects binding interactions within the enzyme's active site. nih.govfrontiersin.org

HIV Integrase: HIV integrase is an essential enzyme for retroviral replication, making it a validated target for anti-HIV therapy. nih.govnih.gov Benzylamide-containing compounds have been investigated as inhibitors. In one study, replacing a ketone group in a diketoacid chemotype with a benzylamide resulted in a new, potent class of HIV integrase inhibitors. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring of the benzylamide are critical for inhibitory potency. nih.gov

PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govmdpi.com The development of small-molecule PTP1B inhibitors is an active area of research. nih.govnih.gov Although direct data on this compound is unavailable, studies on related structures like 5-(substituted benzylidene) thiazolidine-2,4-diones have been used to model the structural requirements for potent PTP1B inhibition. nih.gov

α-Amylase: This enzyme plays a role in the breakdown of complex carbohydrates into simple sugars. nih.gov Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. nih.gov While specific studies on benzylamine derivatives are scarce, various plant-derived essential oils and their components have demonstrated dose-dependent inhibitory activity against α-amylase in vitro. nih.gov

The following table summarizes the inhibitory activities of various benzylamine analogs and other related compounds against these key enzymes.

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |

| Benzyl piperidinyl-linked benzyl aminobenzamide (8c1) | AChE | IC₅₀: 0.61 µM, Kᵢ: 0.14 µM | nih.gov |

| Benzyl piperidinyl-linked benzyl aminobenzamide (8c1) | BChE | IC₅₀: 2.04 µM, Kᵢ: 0.46 µM | nih.gov |

| Benzothiazolone derivative (M13) | BChE | IC₅₀: 1.21 µM, Kᵢ: 1.14 µM | mdpi.com |

| N-benzyl stepholidine derivative (1a) | eelAChE | IC₅₀: 40.6 µM | frontiersin.org |

| Benzobicyclo[3.2.1]octene acyl derivative (51) | AChE | IC₅₀: 8.3 µM | nih.gov |

Kinetic studies are essential to understand the nature of enzyme inhibition. These studies can determine whether an inhibitor binds reversibly or irreversibly and can characterize the type of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov For example, kinetic analysis of the cholinesterase inhibitor 8c1, a benzyl aminobenzamide derivative, revealed a noncompetitive mode of inhibition for AChE and a mixed-type mode for BChE. nih.gov Stopped-flow analysis is a technique used to study rapid biological interactions, including enzyme inhibition, on a millisecond-to-second timescale. nih.gov Such studies provide crucial data, like the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor. For the BChE inhibitor M13, kinetic tests showed it to be a reversible, noncompetitive inhibitor with a Kᵢ value of 1.14 µM. mdpi.com

Receptor Binding and Modulation Studies (In Vitro Cell-Based or Recombinant Systems)

In addition to enzyme inhibition, substituted benzylamines are explored for their ability to bind to and modulate cell surface receptors. In vitro binding assays using cell-based or recombinant systems are fundamental to determining the affinity and selectivity of a compound for a specific receptor subtype. For instance, a study on N-benzyltryptamines evaluated their binding affinity and functional activity at human 5-HT₂ receptor subtypes. plos.org These assays revealed that while some compounds had nanomolar affinities for 5-HT₂ₐ receptors, functional assays showed they were often more potent as agonists at the 5-HT₂C subtype. plos.org Such studies are critical for identifying compounds that may act as agonists, partial agonists, or antagonists, and for understanding the structure-activity relationships that govern receptor selectivity. plos.org

Biochemical Pathway Interrogation and Target Identification

Understanding how a compound affects a biochemical pathway is key to validating its mechanism of action and identifying its molecular target. PTP1B, for example, is a validated target for type 2 diabetes because it negatively regulates the insulin signal transduction pathway. nih.govmdpi.com Inhibiting PTP1B enhances the phosphorylation of the insulin receptor and its substrates, promoting glucose uptake. nih.gov Similarly, DprE1 was identified as a druggable target through high-throughput screening, and its inhibition disrupts the biosynthetic pathway of the mycobacterial cell wall. sci-hub.stnih.gov The process often involves screening compound libraries against specific targets or whole cells and then using molecular and biochemical techniques to confirm the target and elucidate the pathway interference. researchgate.net

Interaction with Nucleic Acids and Proteins (In Vitro)

The interaction of small molecules with macromolecules like proteins and nucleic acids is the basis of their biological activity. For enzyme inhibitors, this involves specific interactions with the amino acid residues in the active or allosteric sites of the target protein. mdpi.commdpi.com Molecular docking simulations are often used to predict these interactions. For example, the BChE inhibitor M13 is predicted to form hydrogen bonds and π-π stacking interactions with key residues in the enzyme's active site. mdpi.com Some molecules, like molecular beacons, are designed specifically to interact with nucleic acids to report on the presence of complementary target sequences. mdpi.com

Applications as Molecular Probes in Biochemical Assays

Fluorinated compounds, such as those related to this compound, have distinct advantages as molecular probes in biochemical assays. The presence of fluorine, particularly a trifluoromethyl (CF₃) group, can be used as a sensitive reporter group in ¹⁹F NMR-based screening methods. nih.gov This technique, known as 3-FABS (3 Fluorine Atoms for Biochemical Screening), allows for the clean and sensitive monitoring of enzyme activity on fluorinated substrates. nih.gov Furthermore, fluorescent molecular probes can be designed to detect specific ions or molecules within cells, with their fluorescence properties changing upon binding to the target. mdpi.com These probes are invaluable tools for real-time imaging and for elucidating the dynamics of intracellular processes. mdpi.com

Future Research Directions and Emerging Paradigms in Halogenated Benzylamine Chemistry

Development of Novel Cascade and Multicomponent Reactions for Synthesis

The pursuit of efficiency and atom economy in organic synthesis has led to a focus on cascade and multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing purification steps and reducing waste. Future research will likely see the increased application of halogenated benzylamines as key building blocks in such elegant synthetic sequences.

Researchers have successfully developed three-component cascade reactions to access biologically significant scaffolds like 4,5,6,7-tetrahydro-1H-indoles. nih.gov These processes, often involving an amine, a ketone, and a third reactive partner, proceed through a series of interconnected steps, such as enamine formation, Michael addition, and intramolecular cyclization. nih.gov Halogenated benzylamines could be readily incorporated as the amine component in these reactions, leading to novel halogen-substituted indole (B1671886) derivatives with potential applications in medicinal chemistry. The reaction mechanism often relies on cooperative catalysis, where an acid catalyst activates substrates to facilitate key bond-forming events. nih.gov The development of MCRs for creating pyrimidine-functionalized pyrrolo-annelated derivatives further showcases the power of this approach to rapidly generate molecular diversity from simple precursors. nih.gov Adapting these methodologies to incorporate 3,4-Dibromo-2-fluorobenzylamine and its analogues would provide a direct route to complex, functionalized heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of many chemical intermediates, including halogenated compounds, can involve hazardous reagents or highly exothermic reactions, making traditional batch processing challenging to scale up. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers significant advantages in safety, efficiency, and control. mit.edudp.tech The integration of these continuous flow systems with automated platforms represents a paradigm shift in chemical manufacturing. mit.edu

Continuous flow protocols have been developed for generating highly reactive species like benzynes from halogenated precursors, which are then used in subsequent reactions to form functionalized biaryl compounds. rsc.org This approach offers precise control over reaction time and temperature, minimizing the decomposition of unstable intermediates. For the synthesis of halogenated benzylamines themselves, which is often achieved by the hydrogenation of the corresponding benzonitriles, flow chemistry can improve safety and selectivity. google.com Continuous addition of the substrate to a catalyst mixture in a flow reactor can minimize the formation of dehalogenated impurities, a common issue in batch hydrogenation. google.com Automated systems, guided by real-time analysis using techniques like Fourier-transform infrared spectroscopy, can rapidly optimize reaction conditions, accelerating process development and enabling the on-demand synthesis of specific target molecules. mit.edu

| Parameter | Batch Synthesis | Flow Chemistry & Automation |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety through smaller reaction volumes and better heat transfer. dp.tech |

| Scalability | Often difficult and requires significant redevelopment. | More straightforward to scale by running the system for longer periods. |

| Control | Less precise control over temperature, pressure, and mixing. | Precise and accurate control over all reaction parameters. dp.tech |

| Efficiency | Can be lower due to side reactions and workup procedures. | Often higher yields and purity; enables telescoping of reaction steps. mit.edu |

| Optimization | Manual, slow, and resource-intensive process. | Can be automated for rapid, data-driven optimization. mit.edu |

Exploration of New Chemical Space through Combinatorial and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules, in contrast to traditional target-oriented synthesis which focuses on a single product. nih.gov The goal of DOS is to populate chemical space with novel molecular skeletons, providing a rich source of compounds for screening in drug discovery and chemical biology. psu.edu Halogenated benzylamines are ideal building blocks for DOS strategies due to the multiple reaction pathways available at the amine functionality and the potential for further elaboration via cross-coupling reactions at the carbon-halogen bonds.

A key strategy in DOS involves using substrates that contain "σ-elements," which are pre-encoded appendages that direct the formation of distinct molecular skeletons under a common set of reaction conditions. broadinstitute.org By using different combinations of these elements, a multiplicative increase in skeletal diversity can be achieved. broadinstitute.org Halogenated benzylamines like this compound can be used as a foundational scaffold onto which various building blocks and σ-elements are attached. Subsequent cyclization or rearrangement reactions would then yield a library of compounds with diverse and complex three-dimensional structures. This approach allows for the efficient, combinatorial exploration of previously inaccessible regions of chemical space. psu.edubroadinstitute.org

Advanced Mechanistic Investigations via Biophysical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Modern biophysical and analytical techniques are providing unprecedented insight into the intricate steps of chemical reactions involving halogenated compounds.

For instance, detailed mechanistic studies on the transformation of benzylamines have been conducted using a combination of kinetic analysis and control experiments, including deuteration studies, to elucidate the catalytic cycle. researchgate.net For halogenation reactions, advanced techniques such as in situ Raman and ex situ NMR spectroscopy have been used to monitor reaction dynamics and identify intermediates in real-time. beilstein-journals.org These experimental methods, when paired with computational tools like Density Functional Theory (DFT) analysis, can provide a complete picture of the reaction pathway. DFT has been used to study the bond dissociation energies of hypervalent halogen compounds, which is critical for understanding their stability and reactivity as functional group transfer agents. researchgate.net Applying these advanced methods to reactions involving this compound would clarify the influence of its specific electronic and steric profile on reactivity, guiding the rational design of new synthetic methods.

Interdisciplinary Applications in Materials Science and Environmental Chemistry

The unique properties imparted by halogen atoms make halogenated benzylamines and their derivatives attractive for applications beyond traditional organic synthesis, notably in materials science and environmental chemistry.

In materials science, halogenated arenes are crucial precursors for cross-coupling reactions used to build complex organic molecules for functional materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. beilstein-journals.org The bromine atoms on this compound provide two distinct handles for sequential, site-selective cross-coupling reactions, enabling the construction of precisely defined oligomeric and polymeric structures. The fluorine atom can further modulate the electronic properties and stability of the resulting materials. Future research could focus on incorporating this and similar building blocks into novel functional materials with tailored optoelectronic properties.

In the field of environmental chemistry, understanding the fate of amine-containing compounds in the environment is a significant area of research. Benzylamines are known to be present in municipal wastewater, partly due to their use as industrial ingredients. rsc.org Studies on the degradation pathways of benzylamines during water disinfection processes, such as chlorination and chloramination, are critical. rsc.org Research has shown that benzylamines react to form imines, which then hydrolyze to aldehydes and lower-order amines. rsc.org Investigating the degradation of polyhalogenated benzylamines like this compound under various environmental conditions would provide valuable data on their persistence, transformation products, and ultimate fate in aquatic systems, excluding any focus on toxicity.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dibromo-2-fluorobenzylamine in high purity?

Methodological Answer: A common approach involves bromination and fluorination of benzylamine derivatives. For example, halogenation of fluorobenzylamine precursors using brominating agents like NBS (N-bromosuccinimide) in controlled conditions can yield the desired product. Purification via recrystallization or column chromatography is critical, as impurities in brominated intermediates (e.g., 4-bromo-2-fluorobenzyl bromide, CAS 76283-09-5) can affect final purity . Reaction monitoring via HPLC or GC-MS is recommended to validate intermediate and final product structures .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in halogenated benzylamines?

Methodological Answer:

- NMR : and NMR can differentiate between regioisomers by analyzing coupling patterns (e.g., splitting due to adjacent fluorine or bromine atoms). For example, the deshielding effect of bromine in 3,4-dibromo derivatives causes distinct chemical shifts compared to mono-brominated analogs .

- IR : Absorbance bands for C-Br (500–600 cm) and C-F (1000–1100 cm) help confirm substitution patterns. Cross-referencing with NIST’s IR spectral database improves accuracy, though gaps in reference data necessitate complementary methods .

Q. What safety protocols are essential for handling brominated/fluorinated benzylamines?

Methodological Answer:

- Containment : Use fume hoods and sealed reaction vessels to minimize exposure to volatile intermediates (e.g., brominated benzene derivatives) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Brominated compounds may cause severe skin/eye irritation .

- Waste Disposal : Follow EPA guidelines for halogenated waste. For example, neutralize reactive bromine residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields may arise from competing debromination or steric hindrance. To address this:

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates (e.g., mono-debrominated species).

- Computational Modeling : Use DFT calculations to compare activation energies for C-Br bonds at the 3- vs. 4-positions. Data from PubChem’s DSSTox platform (e.g., bond dissociation energies for halogenated aromatics) can inform these models .

- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(PPh)) to optimize selectivity .

Q. What strategies validate the biological activity of this compound derivatives in enzyme inhibition assays?

Methodological Answer:

- Dose-Response Curves : Use purified enzymes (e.g., kinases) to measure IC values. Ensure compound solubility in DMSO or aqueous buffers by adjusting substituents (e.g., adding hydrophilic groups to the benzylamine core) .

- Control Experiments : Compare activity against non-halogenated analogs to isolate electronic/steric effects of bromine/fluorine.

- Structural Biology : Co-crystallize derivatives with target enzymes to map binding interactions. Fluorine’s electronegativity often enhances binding affinity, as seen in related fluorinated inhibitors .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

- Stability Studies : Store samples in anhydrous solvents (e.g., acetonitrile or DMF) at –20°C to prevent hydrolysis.

- Accelerated Degradation Tests : Use HPLC to quantify decomposition products (e.g., dehalogenated amines) under varying pH and temperature conditions. Data from halogenated benzene analogs (e.g., 1-bromo-3,5-difluorobenzene, CAS 461-96-1) suggest bromine is more labile in polar protic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.